Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-
Brand Name:
Vulcanchem
CAS No.:
140201-07-6
VCID:
VC21141379
InChI:
InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1
SMILES:
CN1CCCC2C1CCC3=C2C=CC=C3O.Br
Molecular Formula:
C14H20BrNO
Molecular Weight:
298.22 g/mol
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-
CAS No.: 140201-07-6
Cat. No.: VC21141379
Molecular Formula: C14H20BrNO
Molecular Weight: 298.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140201-07-6 |
|---|---|
| Molecular Formula | C14H20BrNO |
| Molecular Weight | 298.22 g/mol |
| IUPAC Name | (4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide |
| Standard InChI | InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1 |
| Standard InChI Key | ZFRKXFIANCESDH-JZKFLRDJSA-N |
| Isomeric SMILES | CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC=C3O.Br |
| SMILES | CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
| Canonical SMILES | CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator